1-(2,3-Dihydrobenzofuran-5-yl)-2-methylpropan-1-amine hydrochloride
Overview
Description
1-(2,3-Dihydrobenzofuran-5-yl)-2-methylpropan-1-amine hydrochloride is a useful research compound. Its molecular formula is C12H18ClNO and its molecular weight is 227.73 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is an analogue of mdpv where the methylenedioxyphenyl group has been replaced by dihydro benzofuran . MDPV is known to be a potent inhibitor of the dopamine transporter, so it’s possible that this compound may have similar targets.
Mode of Action
As an analogue of mdpv, it may interact with the dopamine transporter, inhibiting the reuptake of dopamine and leading to increased concentrations of dopamine in the synaptic cleft . This can result in heightened stimulation and euphoria, which is characteristic of stimulants.
Biochemical Pathways
Based on its similarity to mdpv, it may affect the dopaminergic pathways, particularly those involved in reward and motivation .
Result of Action
Based on its similarity to mdpv, it may lead to increased stimulation and euphoria due to increased concentrations of dopamine in the synaptic cleft .
Biochemical Analysis
Biochemical Properties
1-(2,3-Dihydrobenzofuran-5-yl)-2-methylpropan-1-amine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves the inhibition or activation of enzyme activity, thereby affecting the overall metabolic pathways.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound influences cell signaling pathways, gene expression, and cellular metabolism. It has been shown to modulate the activity of various signaling molecules, leading to changes in cellular responses . Additionally, it can alter gene expression patterns, thereby impacting cellular functions such as proliferation, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to receptors and enzymes, leading to either inhibition or activation of their activity . This compound has been found to inhibit certain kinases, which play a pivotal role in cell signaling and regulation. Furthermore, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. Over time, this compound exhibits stability and maintains its biochemical activity . It is subject to degradation under certain conditions, which can affect its long-term efficacy. In vitro and in vivo studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in metabolic activity and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been observed to have minimal adverse effects while exerting its intended biochemical actions . At higher doses, this compound can induce toxic effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been identified, indicating the importance of dosage regulation in experimental settings.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which facilitate its biotransformation . The metabolic pathways include hydroxylation and dealkylation reactions, leading to the formation of various metabolites. These metabolic processes can influence the compound’s bioavailability and overall pharmacokinetic profile.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes, allowing it to reach its target sites. Additionally, it can bind to plasma proteins, which facilitates its distribution throughout the body. The localization and accumulation of this compound in specific tissues can influence its biochemical activity and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals and post-translational modifications . The localization within these compartments allows it to interact with specific biomolecules and exert its biochemical effects. Understanding the subcellular distribution of this compound can provide insights into its mechanism of action and potential therapeutic applications.
Properties
IUPAC Name |
1-(2,3-dihydro-1-benzofuran-5-yl)-2-methylpropan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO.ClH/c1-8(2)12(13)10-3-4-11-9(7-10)5-6-14-11;/h3-4,7-8,12H,5-6,13H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLGGTLOBMJYWJF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CC2=C(C=C1)OCC2)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.